6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-10(22)21-8-7-11-13(9-21)27-18(15(11)16(19)23)20-17(24)12-5-3-4-6-14(12)28(2,25)26/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPXJNCSKHOTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the acetyl group, and the attachment of the methylsulfonylbenzamido moiety. Common synthetic routes may involve:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and pyridines.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Methylsulfonylbenzamido Moiety: This step may involve amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity
- Research has indicated that thieno[2,3-c]pyridine derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings suggest potential use in cancer therapeutics.
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Antimicrobial Properties
- The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains. For instance, derivatives of thieno[2,3-c]pyridine have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
-
Anti-inflammatory Effects
- The anti-inflammatory properties of thieno[2,3-c]pyridine compounds have been documented in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Data Table: Summary of Research Findings
Case Studies
-
Case Study on Anticancer Activity
- A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
-
Case Study on Antimicrobial Efficacy
- An investigation into the antimicrobial properties of the compound involved testing various concentrations against clinical isolates of E. coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: Affecting cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Benzamido Derivatives: Compounds with benzamido groups attached to various core structures.
Sulfonyl Derivatives: Compounds containing sulfonyl groups with different core structures.
Uniqueness
6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (CAS Number: 896293-93-9) is a synthetic compound that belongs to the thienopyridine class of heterocyclic compounds. Its unique structural features suggest potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C19H20N2O6S2
- Molecular Weight : 436.51 g/mol
- SMILES Notation : COC(=O)c1c(NC(=O)c2cccc(c2)S(=O)(=O)C)sc2c1CCN(C2)C(=O)C
Anticancer Properties
Recent studies have indicated that compounds structurally related to thieno[2,3-c]pyridine exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines.
- Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- It may also inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Research has also shown promising antimicrobial activity against a range of pathogens.
- In Vitro Studies :
- The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor.
- Target Enzymes :
- It has shown inhibitory effects on certain kinases involved in cancer cell signaling.
- Studies have indicated that it may act as a selective inhibitor for specific targets, which could lead to reduced side effects compared to non-selective inhibitors.
Case Studies
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[2,3-c]pyridine core in this compound?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of thiophene and pyridine precursors under controlled conditions (e.g., reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst) to form the fused heterocycle .
- Functionalization : Sequential amidation (e.g., coupling 2-methanesulfonylbenzoyl chloride with the amine group on the thienopyridine core) and acetylation steps. Reaction conditions (temperature, solvent polarity) must be optimized to prevent side reactions .
- Purification : Use column chromatography or recrystallization to isolate intermediates. Monitor progress via TLC and confirm final structure with -NMR and -NMR .
Q. How should researchers validate the compound’s structural integrity?
Employ a combination of spectroscopic and spectrometric techniques:
- NMR spectroscopy : Assign peaks for the acetyl group (~2.1 ppm for ), methanesulfonyl group (~3.1 ppm for ), and aromatic protons (7.0–8.5 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS, ensuring the molecular ion matches the theoretical mass (e.g., , calculated [M+H] = 499.1) .
- IR spectroscopy : Identify key functional groups (e.g., carboxamide N–H stretch at ~3300 cm, sulfonyl S=O at ~1350 cm) .
Q. What preliminary biological assays are suitable for this compound?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based assays, given the sulfonamide group’s affinity for ATP-binding pockets .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing IC values to reference drugs .
- Solubility testing : Use HPLC or UV-Vis to measure aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Case example : If -NMR shows unexpected splitting in the thienopyridine ring protons, perform 2D NMR (COSY, HSQC) to assign coupling patterns and rule out diastereomer formation .
- Validation : Cross-reference with crystallographic data (e.g., X-ray diffraction of analogous compounds like ethyl 2-amino-6-benzyl-thieno[2,3-c]pyridine-3-carboxylate) to confirm spatial arrangement .
Q. What experimental designs optimize the compound’s bioactivity while minimizing toxicity?
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace methanesulfonyl with cyclopropylsulfonamide) and assess changes in potency and selectivity .
- Toxicity profiling : Conduct Ames tests for mutagenicity and hERG channel assays to evaluate cardiac risk .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins and guide synthetic modifications .
Q. How can synthetic yields be improved without compromising purity?
- Catalyst optimization : Replace traditional bases with organocatalysts (e.g., DMAP) during amidation to enhance reaction efficiency .
- Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility improvements, but ensure post-reaction removal via lyophilization .
- Process analytics : Implement in-line FTIR to monitor reaction progress in real time and adjust parameters dynamically .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify protein targets in treated vs. untreated cells .
- Metabolomics : Analyze metabolic pathway disruptions via LC-MS-based untargeted metabolomics .
- Gene expression : Perform RNA-seq to track changes in oncogenic pathways (e.g., MAPK/ERK) after treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
